molecular formula C20H18O6 B2974606 Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate CAS No. 384365-02-0

Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

Cat. No.: B2974606
CAS No.: 384365-02-0
M. Wt: 354.358
InChI Key: UNORRBQWGICSEX-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a benzofuran derivative featuring three key substituents:

  • Position 2: A 4-methoxyphenyl group (C₆H₄-OCH₃), contributing electron-donating properties and enhanced lipophilicity.
  • Position 5: An acetyloxy group (OAc), an ester moiety that influences solubility and metabolic stability.
  • Position 3: An ethyl carboxylate (COOEt), a common functional group in bioactive molecules for improved bioavailability.

The 4-methoxyphenyl substituent distinguishes it from simpler derivatives, likely enhancing its interaction with aromatic receptors or enzymes .

Properties

IUPAC Name

ethyl 5-acetyloxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-4-24-20(22)18-16-11-15(25-12(2)21)9-10-17(16)26-19(18)13-5-7-14(23-3)8-6-13/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNORRBQWGICSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈O₄
  • Molecular Weight : 298.34 g/mol

The compound features a benzofuran core with acetyloxy and methoxy substituents, which are critical for its biological activity.

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.
  • Antioxidant Properties : It acts as a free radical scavenger, reducing oxidative stress in cells, which is crucial for protecting against cellular damage.
  • Anticancer Effects : Preliminary studies suggest it may inhibit tumor growth by inducing apoptosis in cancer cells.

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Test System IC50/EC50 Value Reference
Anti-inflammatoryHuman macrophages15 µM
AntioxidantDPPH assay12 µM
CytotoxicityA549 lung cancer cells8.23 µM
CytotoxicityMCF-7 breast cancer cells5.59 µM

Case Studies and Research Findings

  • Anti-inflammatory Effects : In a study involving human macrophages, this compound demonstrated significant inhibition of TNF-alpha production, suggesting its potential use in treating inflammatory conditions .
  • Antioxidant Activity : The compound was tested using the DPPH assay, where it exhibited strong free radical scavenging activity, indicating its potential as an antioxidant agent .
  • Anticancer Properties : In vitro studies on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. The IC50 values for A549 and MCF-7 cells were reported at 8.23 µM and 5.59 µM respectively, showcasing its selective cytotoxicity towards cancer cells .

Scientific Research Applications

Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate is a research compound with the molecular formula C20H18O6 and a molecular weight of 354.358. It typically has a purity of 95% and is of interest for its potential biological activities, especially in pharmacology.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity: It has been shown to inhibit pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.
  • Antioxidant Properties: It acts as a free radical scavenger, reducing oxidative stress in cells, which is crucial for protecting against cellular damage.
  • Anticancer Effects: Preliminary studies suggest it may inhibit tumor growth by inducing apoptosis in cancer cells.

Key findings from studies on the biological activity of the compound are summarized in the following table:

ActivityTest SystemIC50/EC50 Value
Anti-inflammatoryHuman macrophages15 µM
AntioxidantDPPH assay12 µM
CytotoxicityA549 lung cancer cells8.23 µM
CytotoxicityMCF-7 breast cancer cells5.59 µM

Case Studies and Research Findings

  • Anti-inflammatory Effects: In a study involving human macrophages, this compound demonstrated significant inhibition of TNF-alpha production, suggesting its potential use in treating inflammatory conditions.
  • Antioxidant Activity: The compound was tested using the DPPH assay, where it exhibited strong free radical scavenging activity, indicating its potential as an antioxidant agent.
  • Anticancer Properties: In vitro studies on various cancer cell lines revealed that this compound induced apoptosis and inhibited cell proliferation. The IC50 values for A549 and MCF-7 cells were reported at 8.23 µM and 5.59 µM respectively, showcasing its selective cytotoxicity towards cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position 2 / Position 5) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Ethyl 5-(acetyloxy)-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate (Target) 4-methoxyphenyl / acetyloxy C₂₁H₂₀O₇* 408.38* Hypothesized enhanced receptor binding
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate ( ) Methyl / acetyloxy C₁₄H₁₄O₅ 262.26 Intermediate in drug synthesis
Ethyl 5-[(4-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate ( ) Methyl / 4-fluorobenzyloxy C₂₀H₁₇FO₅ 356.34 Fluorine-enhanced lipophilicity
Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate ( ) tert-butyl / 4-methoxyphenyl-oxoethoxy C₂₅H₂₆O₇ 438.47 Steric bulk for stability in harsh conditions
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate ( ) Phenyl / bromo + 4-fluorophenyl-oxoethoxy C₂₅H₁₈BrFO₅ 529.27 Halogenation for photophysical applications

*Calculated based on structural analogs.

Key Comparative Insights:

Fluorinated derivatives ( ) exhibit even higher lipophilicity due to fluorine’s electronegativity .

Synthetic Accessibility: The acetyloxy group at position 5 is commonly introduced via acetylation of phenolic intermediates, as seen in (synthesis of sulfanyl-benzofurans). Substituents like bromo ( ) or hydrazino ( ) require specialized reagents (e.g., 3-chloroperoxybenzoic acid) .

Structural Characterization :

  • Tools like SHELX ( ) and WinGX ( ) are critical for crystallographic analysis. For example, anisotropic displacement parameters refine substituent orientations .

Biological and Industrial Relevance: Methyl and tert-butyl groups ( ) are often used to tune metabolic stability.

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain low temperatures (e.g., 273 K) during oxidation steps to prevent side reactions .
  • Purification : Use column chromatography (hexane:ethyl acetate, 2:1 v/v) for isolating intermediates, achieving >70% yield .
  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for improved regioselectivity during acetylation.

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldPurity (HPLC)
CyclizationH₂SO₄, 80°C, 6h65%92%
AcetylationAc₂O, DMAP, RT, 12h85%95%
EsterificationEthyl chloroformate, Pyridine, 0°C78%98%

Basic: How is structural characterization of this compound performed, and what analytical techniques are critical?

Answer:
Key techniques include:

  • X-ray Crystallography : Resolves bond angles and torsional strains (e.g., C–O–C angles ~117° in benzofuran core) .
  • NMR Spectroscopy :
    • ¹H NMR : Acetyloxy protons appear as a singlet at δ 2.3–2.5 ppm; methoxyphenyl protons show splitting at δ 3.8–4.0 ppm .
    • ¹³C NMR : Carbonyl carbons (ester, acetyl) resonate at δ 165–175 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 368.3 (calc. 368.35) .

Critical Tip : Cross-validate NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in aromatic regions.

Advanced: How can computational methods (e.g., DFT) predict reactivity or electronic properties of this compound?

Answer:
Density Functional Theory (DFT) provides insights into:

  • Electrophilic Reactivity : Calculate Fukui indices to identify nucleophilic sites (e.g., acetyloxy oxygen) prone to hydrolysis .
  • HOMO-LUMO Gaps : A gap of ~4.5 eV (B3LYP/6-31G*) suggests moderate stability under ambient conditions .
  • Tautomerism : Simulate keto-enol equilibria to assess stability of the benzofuran core in protic solvents.

Q. Methodology :

Geometry optimization using Gaussian09 at B3LYP/6-31G* level.

Solvent effects modeled via PCM (Polarizable Continuum Model).

Vibrational frequency analysis to confirm minima.

Advanced: How should researchers address contradictions in reported biological activity data for benzofuran derivatives?

Answer:
Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Solubility Artifacts : Use DMSO concentrations <0.1% to avoid cytotoxicity .
  • Metabolic Instability : Test stability in liver microsomes (e.g., CYP450 isoforms) to rule out false negatives.

Q. Resolution Workflow :

Replicate assays with standardized protocols (e.g., CLSI guidelines).

Perform dose-response curves (IC₅₀ values) in triplicate.

Validate target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry).

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Answer:
Common byproducts include:

  • Diacetylated Derivatives : Formed via over-acetylation. Mitigate by limiting Ac₂O stoichiometry (1.1 eq.) .
  • Ester Hydrolysis Products : Use anhydrous solvents (e.g., CH₂Cl₂ over THF) and molecular sieves .

Q. Analytical Monitoring :

  • TLC : Track reaction progress using silica plates (Rf = 0.59 in hexane:EtOAc 2:1) .
  • HPLC-MS : Detect hydrolyzed products (retention time shifts by ~1.2 min).

Advanced: How does the crystal packing of this compound influence its physicochemical properties?

Answer:
X-ray data reveals:

  • Intermolecular Interactions : C–H···O hydrogen bonds (2.8–3.2 Å) stabilize the lattice, enhancing melting point (422–423 K) .
  • Torsional Angles : The 4-methoxyphenyl group adopts a dihedral angle of ~55° relative to the benzofuran plane, affecting solubility .

Q. Implications :

  • Poor aqueous solubility (logP ~3.5) necessitates formulation with co-solvents (e.g., PEG-400) for in vivo studies.

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